5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a tolyl group, and an imidazo[1,2-b][1,2,4]triazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the morpholinophenyl and tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Chemical Reactions Analysis
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has shown that this compound may have potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine stands out due to its unique structural features and versatile reactivity. Similar compounds include:
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its potent tubulin inhibitory activity and promising antitumor effects.
Other triazolothiadiazine derivatives: These compounds share some structural similarities but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-(4-morpholin-4-ylphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C21H22N6O/c1-15-2-6-17(7-3-15)24-20-19(25-21-22-14-23-27(20)21)16-4-8-18(9-5-16)26-10-12-28-13-11-26/h2-9,14,24H,10-13H2,1H3,(H,22,23,25) |
InChI Key |
KSVAZGDXVOLTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.